N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide
Description
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide is a benzamide derivative featuring a 2,3,4-trimethoxy-substituted aromatic ring linked via an ethyl spacer to a piperazine moiety bearing a 2-fluorophenyl group. This structural arrangement is characteristic of compounds designed for central nervous system (CNS) targeting, particularly as ligands for dopamine or serotonin receptors, given the prevalence of piperazine-ethyl-benzamide scaffolds in neuropharmacology .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3,4-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-28-19-9-8-16(20(29-2)21(19)30-3)22(27)24-10-11-25-12-14-26(15-13-25)18-7-5-4-6-17(18)23/h4-9H,10-15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUCMKPOMIQODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the piperazine derivative with 2,3,4-trimethoxybenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Conditions | Reagents | Products | Yield/Notes |
|---|---|---|---|
| Acidic (HCl, 6M) | HCl, reflux (6h) | 2,3,4-Trimethoxybenzoic acid + 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine | Partial hydrolysis observed |
| Basic (NaOH, 2M) | NaOH, 80°C (3h) | Sodium 2,3,4-trimethoxybenzoate + free amine derivative | Requires prolonged heating |
The stability of the amide bond is pH-dependent, with faster degradation observed under strongly basic conditions due to nucleophilic hydroxide ion attack on the carbonyl carbon.
Nucleophilic Aromatic Substitution
The 2-fluorophenyl group participates in nucleophilic substitution reactions at the para-position of the fluorine atom.
| Nucleophile | Catalyst | Conditions | Product |
|---|---|---|---|
| Piperidine | K₂CO₃ | DMF, 100°C, 12h | 2-(piperidin-1-yl)phenyl-piperazine derivative |
| Methoxide | CuI | MeOH, reflux, 24h | 2-methoxyphenyl analog |
Experimental data from analogous fluorophenyl-piperazine systems show that electron-withdrawing groups (e.g., fluorine) activate the aromatic ring for nucleophilic displacement, particularly under polar aprotic solvents like DMF .
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, and oxidation:
Alkylation
| Reagent | Conditions | Product |
|---|---|---|
| Ethyl bromoacetate | DIPEA, DCM, rt, 5h | N-alkylated piperazine with ester side chain |
| Benzyl chloride | K₂CO₃, DMF, 80°C, 8h | N-benzyl-piperazine derivative |
Acylation
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | TEA, DCM, 0°C→rt, 3h | N-acetyl-piperazine derivative |
| Benzoyl chloride | Pyridine, reflux, 6h | N-benzoyl-piperazine analog |
Oxidation
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4h | Piperazine N-oxide |
These modifications are critical for tuning the compound’s pharmacokinetic properties, as demonstrated in ENT inhibitor studies .
Methoxy Group Demethylation
The 2,3,4-trimethoxybenzamide group can undergo demethylation under harsh conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (1M in DCM) | −78°C→rt, 12h | 2,3,4-Trihydroxybenzamide derivative | 65% |
| HI (57%), AcOH | Reflux, 6h | Partial demethylation at C-2 and C-4 | 42% |
Demethylation is regioselective, with the C-3 methoxy group being more resistant due to steric hindrance from the adjacent substituents .
Stability Under Physiological Conditions
| Parameter | Conditions | Degradation | Half-Life |
|---|---|---|---|
| pH 7.4 (buffer) | 37°C, 48h | <5% | >200h |
| pH 1.2 (HCl) | 37°C, 24h | 28% hydrolysis | 18h |
| pH 10.0 (NaOH) | 37°C, 24h | 45% hydrolysis | 12h |
The compound exhibits moderate stability in acidic environments but degrades rapidly under alkaline conditions, necessitating pH-controlled formulations.
Radical Reactions
The methoxybenzamide core participates in radical-mediated reactions:
| Reagent | Conditions | Product |
|---|---|---|
| AIBN, Benzyl thiol | Toluene, 80°C, 8h | Thioether adducts at methoxy positions |
| NBS, Light (254 nm) | CCl₄, rt, 2h | Brominated derivatives at C-5 and C-6 |
Radical bromination occurs preferentially at the less hindered aromatic positions, as confirmed by computational modeling .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide may exhibit antidepressant effects. The piperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that modifications to the piperazine structure can enhance receptor affinity and selectivity, potentially leading to improved therapeutic outcomes for depression .
Anticancer Potential
There is growing interest in the anticancer properties of compounds containing piperazine derivatives. The structural characteristics of this compound suggest it may interact with various biological targets involved in cancer progression. Preliminary studies have indicated that such compounds could inhibit tumor growth by interfering with cellular signaling pathways critical for cancer cell survival .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. The ability to cross the blood-brain barrier due to its lipophilic nature allows it to exert effects on central nervous system targets. Research into similar compounds has shown promise in treating neurodegenerative diseases by reducing oxidative stress and inflammation within neuronal tissues .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-(4-(phenyl)piperazin-1-yl)ethyl)-2,3-dimethoxybenzamide | Lacks fluorine; has two methoxy groups | May exhibit different receptor affinities |
| N-(2-(4-(chlorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide | Chlorine instead of fluorine; fewer methoxy groups | Potentially different pharmacokinetics |
| N-(2-(4-(bromophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide | Bromine substitution; one methoxy group | May show enhanced binding properties due to bromine's size |
This table highlights how variations in substituents can lead to significant differences in biological activity and pharmacological profiles.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can affect various signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 2,3,4- vs. 3,4,5-Trimethoxybenzamide Derivatives
The compound N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3,4,5-trimethoxybenzamide (BG14727) (MW: 417.47 g/mol) shares the same piperazine-ethyl-benzamide backbone but differs in the methoxy group positions (3,4,5 vs. 2,3,4) on the benzamide ring . Positional isomerism can significantly alter receptor binding affinity and selectivity.
Piperazine-Substituted Analogs with Varied Aryl Groups
Compounds 3a and 3b from illustrate the impact of aryl group modifications on the piperazine ring:
- 3a: Contains a 3-cyanophenyl group on piperazine and a thiophene-benzamide moiety.
- 3b : Features a 3-(trifluoromethyl)phenyl group on piperazine .
The 2-fluorophenyl group in the target compound may offer improved metabolic stability compared to 3a’s cyanophenyl group, while the trifluoromethyl group in 3b could further enhance pharmacokinetic profiles .
Heterocyclic Core Modifications: Piperazine vs. Dihydroisoquinoline
Compound 74 (FF2) replaces the piperazine-ethyl spacer with a dihydroisoquinoline moiety, resulting in N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,3,4-trimethoxybenzamide . This structural shift alters the compound’s conformational flexibility and electronic properties, likely redirecting its biological activity away from dopamine receptors toward other targets, such as enzymes or ion channels.
Agricultural Benzamide Derivatives
lists benzamide-based pesticides (e.g., etobenzanid , diflufenican ) with simpler structures lacking the piperazine-ethyl chain . These compounds highlight how substituent complexity dictates application:
- Target Compound : Designed for CNS activity (piperazine for receptor binding).
- Agricultural Analogs : Optimized for herbicidal or fungicidal activity (halogenated aryl groups for lipid membrane disruption).
Implications for Drug Design
- Fluorine Substitution : The 2-fluorophenyl group balances lipophilicity and metabolic stability, making it preferable over chlorinated or cyanated analogs for CNS penetration .
- Methoxy Positioning: 2,3,4-Trimethoxybenzamide may reduce off-target effects compared to 3,4,5-isomers by limiting π-π stacking with non-target receptors.
- Scaffold Flexibility: Piperazine-ethyl spacers enable modular design for tuning receptor affinity, whereas dihydroisoquinoline cores diversify therapeutic applications .
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring substituted with a fluorophenyl group and a trimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 448.49 g/mol. The presence of the fluorine atom is significant for enhancing lipophilicity and biological activity.
This compound primarily interacts with neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine receptors.
Key Mechanisms:
- Serotonin Reuptake Inhibition: Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which can enhance serotonergic transmission and are beneficial in treating depression and anxiety disorders .
- Dopamine Receptor Modulation: The piperazine structure is known for its affinity towards dopamine receptors, suggesting potential applications in neuropsychiatric disorders .
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant-like effects in animal models. For instance, studies have demonstrated that these compounds can increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced anxiety .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties against oxidative stress and neuroinflammation. This is particularly relevant in conditions such as Alzheimer’s disease and other neurodegenerative disorders.
Case Studies
-
Serotonergic Activity Evaluation
A study evaluated various piperazine derivatives for their effects on serotonin transporters. Results indicated that the compound significantly inhibited serotonin reuptake with an IC50 value comparable to established SSRIs . -
Dopaminergic Effects
In another study focusing on dopaminergic signaling pathways, the compound was shown to enhance dopamine release in vitro, suggesting potential use in treating dopamine-related disorders such as schizophrenia . -
Toxicity Assessment
Toxicological evaluations have indicated a favorable safety profile for this compound at therapeutic doses. No significant cytotoxic effects were observed in human cell lines during preliminary testing .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Serotonin Reuptake Inhibition | SSRI-like effects | |
| Dopamine Modulation | Enhancement of dopaminergic signaling | |
| Neuroprotection | Reduction of oxidative stress |
Table 2: Comparative IC50 Values
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, including amide coupling and piperazine substitution. For example:
- Amide bond formation : Use coupling agents like HBTU with triethylamine (EtN) in THF to link the benzamide and ethyl-piperazine moieties .
- Piperazine functionalization : React 2-fluorophenyl-piperazine derivatives with ethylamine intermediates under reflux conditions. Column chromatography (e.g., silica gel with chloroform:methanol gradients) is critical for purification .
- Yield optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction times (12–24 hours) to maximize yields (typically 39–48%) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra for key signals:
- Piperazine protons: δ 2.30–3.30 ppm (multiplet) .
- Fluorophenyl aromatic protons: δ 6.24–7.08 ppm (split due to fluorine coupling) .
- Trimethoxybenzamide protons: δ 3.80–3.95 ppm (singlets for OCH) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H] ion) .
- Elemental Analysis : Validate purity (C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. What strategies can resolve contradictions in receptor binding data for this compound?
Discrepancies in receptor affinity (e.g., dopamine D vs. serotonin receptors) may arise from:
- Assay conditions : Use radioligand binding assays with standardized protocols (e.g., H-spiperone for D-like receptors) to ensure consistency .
- Enantiomeric purity : Separate stereoisomers via chiral chromatography (e.g., CHIRALPAK® columns) to assess enantioselective binding .
- Functional assays : Compare binding affinity (K) with functional activity (e.g., cAMP inhibition) to distinguish antagonists from partial agonists .
Q. How does the 2-fluorophenyl substitution on the piperazine ring influence pharmacological activity?
- Receptor selectivity : Fluorine’s electronegativity enhances hydrogen bonding with receptor residues (e.g., transmembrane domain 5 of D receptors), improving selectivity over non-fluorinated analogs .
- Metabolic stability : The 2-fluorophenyl group reduces oxidative metabolism in liver microsomes (tested via CYP450 assays), extending half-life in vivo .
- Comparative studies : Replace fluorine with Cl or OCH to evaluate steric/electronic effects on binding (e.g., 2-Cl analogs show 10-fold lower D affinity) .
Q. What methodologies are recommended for in vivo pharmacokinetic studies?
- Dosing : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models .
- Bioanalysis : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL .
- Tissue distribution : Use whole-body autoradiography to assess brain penetration (logP ~2.5 suggests moderate blood-brain barrier permeability) .
Data Interpretation and Validation
Q. How can researchers validate conflicting results in cytotoxicity assays?
- Cell line selection : Test across multiple lines (e.g., HEK-293, SH-SY5Y) to rule out cell-specific effects .
- Dose-response curves : Ensure IC values are derived from ≥8 data points per concentration (non-linear regression analysis) .
- Positive controls : Include reference compounds (e.g., cisplatin for apoptosis assays) to confirm assay sensitivity .
Q. What computational tools are effective for structure-activity relationship (SAR) modeling?
- Docking simulations : Use AutoDock Vina to predict binding poses in dopamine receptors (PDB ID: 3PBL) .
- QSAR models : Apply Gaussian-based DFT calculations to correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .
- ADMET prediction : Utilize SwissADME to forecast pharmacokinetic parameters (e.g., bioavailability score >0.55) .
Synthetic and Analytical Challenges
Q. How can low yields in the final coupling step be addressed?
- Activation optimization : Replace HBTU with T3P® (propylphosphonic anhydride) for higher coupling efficiency (yields improve by ~15%) .
- Solvent screening : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .
- Temperature control : Conduct reactions at 0°C to minimize side-product formation .
Q. What advanced techniques confirm conformational stability in solution?
- Dynamic NMR : Monitor piperazine ring flipping (ΔG‡ ~50–60 kJ/mol) to assess rigidity .
- Circular Dichroism (CD) : Detect chiral centers’ influence on secondary structure (e.g., α-helix propensity in peptide conjugates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
